molecular formula C11H14Cl3NO B1586787 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride CAS No. 75144-12-6

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

Cat. No. B1586787
CAS RN: 75144-12-6
M. Wt: 282.6 g/mol
InChI Key: PRRKQCKNKRZOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • IUPAC Name : 1-(3,4-dichlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.

  • Molecular Formula : C₁₁H₁₄Cl₃NO.

  • Molecular Weight : 282.6 g/mol.

  • Physical Form : Solid.

  • Storage : Inert atmosphere, 2-8°C.





  • Synthesis Analysis



    • Information on the synthesis process is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular formula indicates the presence of chlorine atoms and a dimethylamino group.

    • For the detailed molecular structure, refer to the ChemSpider entry.





  • Chemical Reactions Analysis



    • No specific chemical reactions are mentioned in the sources.





  • Physical And Chemical Properties Analysis



    • Purity : 97%.

    • Boiling Point : Not specified.

    • Safety Information : Warning (Hazard Statements: H302, H315, H319, H335). Refer to the MSDS for details.




  • Scientific Research Applications

    Pharmacological Research Tool

    A notable application of this compound, specifically in its variant as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), is as a nonpeptidic agonist of the urotensin-II receptor. Identified through a functional cell-based screen, AC-7954 has shown to be selective and potent with an EC50 of 300 nM at the human UII receptor. It has potential as a pharmacological research tool and a potential drug lead, particularly for studies focusing on the urotensin-II receptor (Croston et al., 2002).

    Antidepressant Agent Exploration

    In the field of antidepressant research, derivatives of this compound, such as 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide and its analogs, have been synthesized and evaluated for potential antidepressant properties. These compounds displayed potent reserpine-prevention activity in mice and were considered for further evaluation due to their efficacy in biochemical and pharmacological animal models of depression (Clark et al., 1979).

    Chemical Library Generation

    3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was used as a starting material in alkylation and ring closure reactions. This approach was aimed at generating a structurally diverse library of compounds, showcasing the versatility of this chemical structure in synthetic chemistry applications for generating novel compounds with potential biological activities (Roman, 2013).

    Antibacterial Research

    A derivative of this compound, 1-(2,4-Dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride, demonstrated inhibition of Escherichia coli growth, showcasing its potential in antibacterial research. This compound caused lysis in bacteria and inhibited respiration, RNA, and protein synthesis at specific concentrations, indicating its potential as a lead compound in the development of new antibacterial agents (Khachatourians et al., 1984).

    Optical Device Applications

    Chalcone derivatives synthesized from this chemical structure have been explored for their nonlinear optical properties. These compounds exhibited behaviors like saturable absorption and reverse saturable absorption under different laser intensities, suggesting their potential use in optical device applications such as optical limiters (Rahulan et al., 2014).

    DNA Interaction Studies

    Mannich base derivatives containing a structure similar to 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride have been used in DNA interaction studies. The interaction of these compounds with DNA was investigated using electrochemical methods, highlighting their potential in studying DNA-targeted agents and drug candidates (Istanbullu et al., 2017).

    Safety And Hazards



    • The compound poses risks associated with ingestion, skin contact, and inhalation.

    • Precautionary measures include avoiding contact with eyes, skin, and clothing.




  • Future Directions



    • Further research is needed to explore its potential applications and safety profiles.




    properties

    IUPAC Name

    1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PRRKQCKNKRZOPV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14Cl3NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10386943
    Record name 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10386943
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    282.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

    CAS RN

    75144-12-6
    Record name 75144-12-6
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10386943
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
    Reactant of Route 6
    1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.